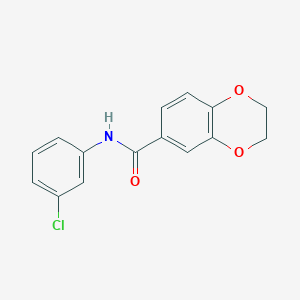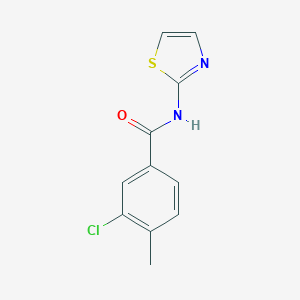
1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea is a compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicine and agriculture. This compound is a thiourea derivative that has shown promising results in several studies, making it a subject of interest for researchers worldwide.
作用機序
The mechanism of action of 1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been reported to inhibit the growth of bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects:
1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea has been reported to have several biochemical and physiological effects, including:
1. Inhibition of cancer cell growth: The compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
2. Antimicrobial activity: The compound has been reported to have antimicrobial activity against various bacterial strains.
実験室実験の利点と制限
The advantages of using 1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea in lab experiments include its high purity and potential applications in various fields of science. However, its limitations include its cost and the need for further research to fully understand its mechanism of action.
将来の方向性
1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea has several potential future directions, including:
1. Development of new cancer drugs: The compound has shown promising results in inhibiting the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer drugs.
2. Development of new antibiotics: The compound has been reported to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
3. Development of new herbicides: The compound has been reported to have herbicidal activity against several weed species, making it a potential candidate for the development of new herbicides.
Conclusion:
1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea is a compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicine and agriculture. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and has been reported to have antimicrobial and herbicidal activity. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
合成法
The synthesis of 1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea involves the reaction between furan-2-carbonyl isothiocyanate and 4-piperidin-1-yl-phenylamine. The reaction is carried out in anhydrous conditions, and the product is purified using column chromatography. This method has been reported to yield high purity 1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea.
科学的研究の応用
1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea has been extensively studied for its potential applications in various fields of science. Some of the significant research areas include:
1. Medicinal Chemistry: The compound has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been reported to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
2. Agriculture: The compound has been reported to have herbicidal activity against several weed species, making it a potential candidate for the development of new herbicides.
特性
分子式 |
C17H19N3O2S |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
N-[(4-piperidin-1-ylphenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H19N3O2S/c21-16(15-5-4-12-22-15)19-17(23)18-13-6-8-14(9-7-13)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H2,18,19,21,23) |
InChIキー |
RGNPXVKRXWFEEU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
正規SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251682.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2-phenylacetamide](/img/structure/B251683.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3-propoxybenzoyl)thiourea](/img/structure/B251684.png)


![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251692.png)
![N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251695.png)
![N-[4-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B251697.png)
![N-[3-(butyrylamino)phenyl]-3-isopropoxybenzamide](/img/structure/B251698.png)
![N-[4-(acetylamino)phenyl]-5-bromo-1-naphthamide](/img/structure/B251699.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251700.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B251701.png)
![2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B251703.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-3-butoxybenzamide](/img/structure/B251707.png)